3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl propionate
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with o-phenylenediamine and involves various methods depending on the starting material used . For example, o-phenylenediamine can react with carboxylic acids in the presence of a strong dehydrating agent to yield 2-aryl benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. They have been found to exhibit a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-21(27)29-18-7-5-6-16(14-18)23(28)24-17-12-10-15(11-13-17)22-25-19-8-3-4-9-20(19)26-22/h3-14H,2H2,1H3,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKUDYGXVJIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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